N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide
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Overview
Description
N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide is an organic compound that features both an amide and a pyridine functional group. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide typically involves the reaction of 2-methylpropylamine with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with ethanedioyl chloride to form the final amide product. The reaction conditions often include:
- Solvents such as dichloromethane or ethanol
- Catalysts like triethylamine
- Temperature control to optimize yield
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized under strong oxidizing conditions.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Scientific Research Applications
N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide may have various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of enzyme interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpropyl)-N’-(pyridin-3-ylmethyl)ethanediamide
- N-(2-methylpropyl)-N’-(pyridin-2-ylmethyl)ethanediamide
- N-(2-methylpropyl)-N’-(quinolin-4-ylmethyl)ethanediamide
Uniqueness
N-(2-methylpropyl)-N’-(pyridin-4-ylmethyl)ethanediamide is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the 4-pyridyl group may confer different electronic properties compared to the 2- or 3-pyridyl analogs, potentially leading to different biological activities or chemical reactivities.
Properties
IUPAC Name |
N'-(2-methylpropyl)-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)7-14-11(16)12(17)15-8-10-3-5-13-6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGPLPKWMAUMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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